![molecular formula C17H13F3N2O2 B3001139 N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 921837-94-7](/img/structure/B3001139.png)
N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
The compound "N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential biological applications and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Benzamides are a significant class of compounds in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions of appropriate amines with acid derivatives. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . Similarly, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones . These methods suggest that the synthesis of "N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide" would likely involve the acylation of an appropriate indole derivative with a trifluoromethyl-substituted benzoyl chloride.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR. For example, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined using X-ray diffraction, revealing its crystallization in the monoclinic space group . These techniques would be applicable to determine the molecular structure of "N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide," providing insights into its geometric parameters and potential hydrogen bonding interactions.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The presence of fluorine atoms in benzamide derivatives, as seen in the synthesis of 2-fluoro-1,4-benzoxazines, endows unique electrophilic reactivity . The compound , with a trifluoromethyl group, may also exhibit unique reactivity patterns that could be exploited in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of a trifluoromethyl group can significantly affect the compound's lipophilicity and electronic properties. The colorimetric sensing behavior of a benzamide derivative for fluoride anions indicates that substituents can confer specific chemical sensing properties . The physical properties of "N-(1-methyl-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide" would need to be empirically determined to understand its solubility, stability, and potential as a biological probe or therapeutic agent.
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-22-14-7-6-13(8-11(14)9-15(22)23)21-16(24)10-2-4-12(5-3-10)17(18,19)20/h2-8H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRMZIZNQCVJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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